methyl 6-[({[4-(benzyloxy)phenyl]amino}carbonothioyl)amino]-3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
Compounds with similar structures often have a benzene ring which is a cyclic compound consisting of six carbon atoms with alternating single and double bonds . The benzyloxy group is a common substituent in organic chemistry, composed of a benzene ring attached to an oxygen atom, which is in turn attached to a carbon atom .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic aromatic substitution . Protodeboronation of pinacol boronic esters is another method used in the synthesis of certain compounds .Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzene ring, which is a cyclic compound with alternating single and double bonds . They may also contain a benzyloxy group, which consists of a benzene ring attached to an oxygen atom, which is in turn attached to a carbon atom .Chemical Reactions Analysis
Similar compounds can undergo various chemical reactions. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2 and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific chemical structure. For example, compounds with a benzene ring often have unique properties due to the ring’s resonance stability .Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-chloro-6-[(4-phenylmethoxyphenyl)carbamothioylamino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3S2/c1-29-23(28)22-21(25)19-12-9-17(13-20(19)32-22)27-24(31)26-16-7-10-18(11-8-16)30-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H2,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAMLSHAPKFSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)NC(=S)NC3=CC=C(C=C3)OCC4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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